molecular formula C22H21N5O3S B2774319 N-(4-ethylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide CAS No. 946330-37-6

N-(4-ethylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide

Cat. No.: B2774319
CAS No.: 946330-37-6
M. Wt: 435.5
InChI Key: XSOKAXVJHWSCOM-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[2-(4-methoxyphenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-3-14-4-8-16(9-5-14)23-20(28)13-31-22-25-24-21(29)19-12-18(26-27(19)22)15-6-10-17(30-2)11-7-15/h4-12H,3,13H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOKAXVJHWSCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological effects, mechanisms of action, and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4-methoxyphenacyl bromide with various thiols to create thioacetamides. The structural characterization is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography to confirm the molecular structure and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

  • In vitro studies have shown that derivatives of similar structures exhibit significant antitumor activity against various cancer cell lines. For instance, compounds containing the triazole ring have been reported to inhibit the proliferation of cancer cells effectively. Research indicates that modifications in the molecular structure can enhance this activity against specific types of cancer such as breast and lung cancer .

2. Antimicrobial Properties

  • Compounds with a phenoxy-N-arylacetamide scaffold have demonstrated antimicrobial properties against a range of pathogens. Studies suggest that these compounds can inhibit bacterial growth and exhibit antifungal activity as well .

3. Anti-inflammatory Effects

  • The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been documented to reduce inflammation markers in various models, indicating that this compound may also exert such effects .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:

  • Inhibition of Enzymatic Activity : Many derivatives show the ability to inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Interaction with Cellular Pathways : The compound may interact with signaling pathways that regulate cell survival and apoptosis, leading to increased cancer cell death.

Case Studies and Research Findings

Several research studies have focused on the biological activity of compounds structurally related to this compound:

StudyFocusFindings
Study 1Antitumor ActivityFound significant inhibition of MDA-MB-468 breast cancer cells by structural analogs .
Study 2Antimicrobial EffectsDemonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Study 3Anti-inflammatory PropertiesReported reduction in inflammatory markers in animal models .

Scientific Research Applications

The compound N-(4-ethylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic uses based on available literature.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. In vitro studies have shown that derivatives with similar structures possess moderate to significant antibacterial and antifungal properties. For instance, compounds with greater lipophilicity have been associated with enhanced antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterase enzymes. Some derivatives of pyrazolo[1,5-d][1,2,4]triazin compounds have demonstrated good inhibitory activity against butyrylcholinesterase (BChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The IC50 values reported for similar compounds indicate their potential efficacy in modulating cholinergic signaling.

Anticancer Activity

Preliminary studies suggest that compounds containing the triazine moiety may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. Further research is needed to elucidate the specific pathways involved and the overall efficacy of this compound in cancer therapy.

Case Study 1: Antimicrobial Activity

A study conducted on a series of thioacetamide derivatives revealed that specific modifications to the structure resulted in enhanced antimicrobial efficacy. The compound this compound was tested against multiple bacterial strains and exhibited promising results comparable to established antibiotics .

Case Study 2: Cholinesterase Inhibitors

In a comparative analysis of cholinesterase inhibitors, several derivatives of pyrazolo[1,5-d][1,2,4]triazin were evaluated for their inhibitory effects on BChE and acetylcholinesterase (AChE). Results indicated that certain modifications led to selective inhibition of BChE over AChE, suggesting potential therapeutic applications in treating conditions characterized by cholinergic dysfunction .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of pyrazolo-triazine cores, thioacetamide coupling, and functional group substitutions. Key steps require inert atmospheres (e.g., nitrogen) to prevent oxidation and controlled temperatures (e.g., 60–80°C) to minimize side reactions . Purification often employs column chromatography with polar/non-polar solvent gradients (e.g., hexane/ethyl acetate). Yield optimization may involve adjusting stoichiometric ratios of precursors, as demonstrated for structurally analogous compounds .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying the thioacetamide linkage, aromatic protons, and methoxy/ethylphenyl substituents. For example, the thioether (-S-) group adjacent to the pyrazolo-triazine core typically shows deshielded proton signals near δ 4.0–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation patterns, with exact mass matching the theoretical value (e.g., [M+H]+^+ for C24_{24}H24_{24}N6_6O3_3S = 493.16 g/mol) .
  • FT-IR : Bands near 1650–1700 cm1^{-1} confirm carbonyl (C=O) groups in the acetamide and oxo-dihydropyrazolo-triazine moieties .

Q. How can researchers assess the compound’s stability under varying laboratory conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) or controlled heating (e.g., 25–100°C) in inert vs. aerobic conditions to detect decomposition.
  • Solubility and Hydrolytic Stability : Test in aqueous buffers (pH 2–12) and organic solvents (DMF, DMSO) over 24–72 hours, monitored via HPLC .
  • Light Sensitivity : UV-Vis spectroscopy under UV/visible light exposure to detect photodegradation products .

Advanced Research Questions

Q. What computational strategies elucidate structure-activity relationships (SAR) for this compound’s potential pharmacological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. For example, the pyrazolo-triazine core may form hydrogen bonds with catalytic lysine residues in ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories to identify critical residues influencing affinity .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data from analogs to predict optimal functional groups .

Q. How can contradictory data on biological activity across structural analogs be resolved?

  • Methodological Answer :

  • Comparative Assays : Standardize in vitro assays (e.g., IC50_{50} measurements) under identical conditions (pH, temperature, cell lines) for the target compound and its analogs .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may mask true activity in certain studies .
  • Crystallographic Validation : Co-crystallize the compound with its target protein to resolve ambiguities in binding modes reported in conflicting studies .

Q. What experimental designs are recommended for identifying off-target interactions in biological systems?

  • Methodological Answer :

  • Proteome-Wide Profiling : Employ affinity chromatography with immobilized compound analogs to pull down interacting proteins, followed by LC-MS/MS identification .
  • Kinase Screening Panels : Use commercially available kinase inhibitor libraries (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases .
  • CRISPR-Cas9 Gene Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.